Dihexadecyl ether
Overview
Description
Dihexadecyl ether (DHE) is a lipophilic alkyl ether with a long hydrocarbon chain of 16 carbons, commonly used as a solvent for chemical and biochemical reactions. It is a non-polar compound with a low vapor pressure, which makes it an ideal choice for a wide range of laboratory experiments. It has a low toxicity and is non-flammable, making it a safe choice for laboratory use. DHE is also used for its ability to solubilize a wide range of compounds, including lipids, proteins, and nucleic acids.
Scientific Research Applications
Synthesis and Chemical Properties
- Dihexadecyl ether has been synthesized and studied for its chemical properties. For instance, the synthesis of glycerol 1,3-dihexadecyl ether, a specific form of dihexadecyl ether, has been reported, highlighting methods applicable to other disubstituted glycerols (Damico, Callahan, & Mattson, 1967).
Applications in Surfactants
- Dihexadecyl diphenyl ether disulfonate, a variant of dihexadecyl ether, has been synthesized and its aggregation behaviors in aqueous solutions were studied. This includes the formation of spherical micelles, wormlike micelles, and network of branched worms, indicating potential applications in surfactant technologies (Jiao, Liu, Wang, Wang, & Niu, 2016).
Use in Scanning Tunneling Microscopy
- Modified gold tips with self-assembled monolayers were used for scanning tunneling microscopy (STM) observation of dihexadecyl ether, demonstrating its application in enhancing the capabilities of STM for the recognition of specific functional groups (Nishino, Bühlmann, Ito, & Umezawa, 2001).
Interaction with Azacrown Ether
- Studies on the stabilization of azacrown ether by fatty acids at the air-water interface have involved partially deuterated dihexadecyl-diaza-18-crown-6 ether, indicating its role in understanding the stabilization of mixed monolayers, which is significant for the transport of metal ions through interfaces in permeation liquid membranes (Zarbakhsh, Campana, Webster, & Wojciechowski, 2010).
Biomimetic Macromolecular Chemistry
- Dihexadecyl ether has been incorporated in biomimetic studies. For example, in the design and synthesis of an artificial ion channel based on a polymer containing cofacially stacked crown ether rings, dihexadecyl phosphate vesicles incorporating these structures have been studied for cobalt ion transport (Roks & Nolte, 1992).
properties
IUPAC Name |
1-hexadecoxyhexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCJDKXCCYFOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194067 | |
Record name | Dicetyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexadecyl ether | |
CAS RN |
4113-12-6 | |
Record name | Hexadecyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4113-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicetyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004113126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dicetyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexadecyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICETYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ3TC4IWYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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